molecular formula C15H24N2O8 B12568639 But-2-enedioic acid--N,1-dimethylpiperidin-3-amine (2/1) CAS No. 184637-59-0

But-2-enedioic acid--N,1-dimethylpiperidin-3-amine (2/1)

Cat. No.: B12568639
CAS No.: 184637-59-0
M. Wt: 360.36 g/mol
InChI Key: LUWHZGDJNXQAMF-UHFFFAOYSA-N
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Description

But-2-enedioic acid--N,1-dimethylpiperidin-3-amine (2/1) is a stoichiometric salt or co-crystal formed between but-2-enedioic acid (C₄H₄O₄) and N,1-dimethylpiperidin-3-amine (C₇H₁₆N₂) in a 2:1 molar ratio. The but-2-enedioic acid component exists in two isomeric forms: (2E)-but-2-enedioic acid (fumaric acid) and (2Z)-but-2-enedioic acid (maleic acid), which differ in geometry and physicochemical properties . The amine component, N,1-dimethylpiperidin-3-amine, is a tertiary piperidine derivative with reported neurostimulant, antiviral, and nematicidal activities . The combination likely enhances solubility, stability, or bioavailability compared to the individual components.

Properties

CAS No.

184637-59-0

Molecular Formula

C15H24N2O8

Molecular Weight

360.36 g/mol

IUPAC Name

but-2-enedioic acid;N,1-dimethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2.2C4H4O4/c1-8-7-4-3-5-9(2)6-7;2*5-3(6)1-2-4(7)8/h7-8H,3-6H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)

InChI Key

LUWHZGDJNXQAMF-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) typically involves the reaction of but-2-enedioic acid with N,1-dimethylpiperidin-3-amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

But-2-enedioic Acid Salts with Piperidine Derivatives

Compound Name Acid Component Amine Component Molar Ratio Key Properties/Activities Reference
But-2-enedioic acid--N,1-dimethylpiperidin-3-amine (2/1) (E/Z)-but-2-enedioic acid N,1-dimethylpiperidin-3-amine 2:1 Enhanced solubility, neurostimulant
(Z)-but-2-enedioic acid;2-pyrrolidin-1-ylethylhydrazine (Z)-but-2-enedioic acid 2-pyrrolidin-1-ylethylhydrazine 1:1 Likely improved stability, uncharacterized bioactivity
Maleate salt of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine (Z)-but-2-enedioic acid 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine 1:1 Higher molecular weight (171.29 g/mol), liquid form at RT

Key Observations :

  • Acid Isomerism : The (E)-isomer (fumaric acid) is more thermally stable and less acidic than the (Z)-isomer (maleic acid), which may influence salt stability .
  • Amine Substitution: The addition of an aminoethyl group (as in ) increases molecular weight and alters physical state (liquid vs.

Physicochemical Properties

Property But-2-enedioic Acid--N,1-Dimethylpiperidin-3-Amine (2/1) 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine Maleate
Molecular Formula 2(C₄H₄O₄)·C₇H₁₆N₂ C₉H₂₁N₃·C₄H₄O₄
Molecular Weight ~352.3 g/mol (estimated) 171.29 g/mol (amine) + 116.07 g/mol (acid) = 287.36 g/mol
Physical State Likely crystalline solid Liquid at room temperature
Solubility High (due to ionic nature) Moderate (amine hydrophilicity vs. liquid phase)

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